Product packaging for (2-Oxo-3-phenylcyclohexyl)acetic acid(Cat. No.:)

(2-Oxo-3-phenylcyclohexyl)acetic acid

Cat. No.: B12305991
M. Wt: 232.27 g/mol
InChI Key: WTBDYAFOVHATCN-UHFFFAOYSA-N
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Description

(2-Oxo-3-phenylcyclohexyl)acetic acid is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B12305991 (2-Oxo-3-phenylcyclohexyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(2-oxo-3-phenylcyclohexyl)acetic acid

InChI

InChI=1S/C14H16O3/c15-13(16)9-11-7-4-8-12(14(11)17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)

InChI Key

WTBDYAFOVHATCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Nomenclature

The systematic naming of (2-Oxo-3-phenylcyclohexyl)acetic acid follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The name clearly indicates a cyclohexane (B81311) ring as the parent structure. The substituents are identified as an oxo group at position 2, a phenyl group at position 3, and an acetic acid moiety attached to the ring. The numbering of the cyclohexane ring begins at the carbon atom of the carbonyl group (C2), proceeding towards the carbon bearing the phenyl group (C3).

Isomerism

Conformational Analysis

The cyclohexane (B81311) ring in (2-Oxo-3-phenylcyclohexyl)acetic acid is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of substituents on the ring leads to different possible chair conformations, which can interconvert through a process known as ring flipping. The relative stability of these conformers is determined by the steric interactions of the substituents.

In the case of this compound, the phenyl group and the acetic acid group can occupy either axial or equatorial positions. Generally, substituents prefer to be in the more spacious equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. The conformational preference will depend on the relative steric bulk of the phenyl and acetic acid groups.

Quantum mechanical methods are powerful tools for investigating the electronic structure and conformational preferences of molecules. Density Functional Theory (DFT) and Hartree-Fock (HF) are two such ab initio methods that can provide detailed insights into the geometry and relative energies of different conformers of this compound.

Density Functional Theory (DFT): DFT calculations focus on the electron density to determine the energy of a system. For this compound, DFT could be employed to optimize the geometries of various possible stereoisomers and their respective chair conformations. By calculating the electronic energy of each conformer, the most stable arrangement can be identified. Furthermore, DFT can provide information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Hartree-Fock (HF) Theory: The Hartree-Fock method provides an approximation for the determination of the wave function and energy of a quantum many-body system in a stationary state. libretexts.org It is a self-consistent field method where each electron is considered to move in the average field of all other electrons. libretexts.org While computationally more demanding than some semi-empirical methods, HF calculations can provide valuable information about the electronic properties and relative stabilities of the conformers of this compound.

A hypothetical comparison of the relative energies of the cis and trans isomers of this compound, as could be determined by DFT and HF calculations, is presented in Table 1. In this hypothetical scenario, the trans isomer with both bulky substituents in equatorial positions would be expected to be the most stable.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by Quantum Mechanical Methods This table presents hypothetical data for illustrative purposes.

Isomer/ConformerSubstituent PositionsRelative Energy (DFT) (kcal/mol)Relative Energy (HF) (kcal/mol)
transPhenyl (eq), Acetic Acid (eq)0.000.00
transPhenyl (ax), Acetic Acid (ax)+5.8+6.2
cisPhenyl (eq), Acetic Acid (ax)+2.1+2.5
cisPhenyl (ax), Acetic Acid (eq)+3.5+3.9

Molecular mechanics and molecular dynamics simulations offer a computationally less intensive approach to study the conformational landscape of larger molecules like this compound.

Molecular Mechanics: This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By employing a force field, which is a set of parameters describing the interactions between atoms, molecular mechanics can rapidly calculate the energies of different conformations. This allows for a broad exploration of the potential energy surface to identify low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, including ring flips and the rotation of substituent groups. These simulations can reveal the preferred conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and dynamics in different environments, such as in a solvent.

A hypothetical summary of conformational populations at room temperature, as might be derived from a molecular dynamics simulation, is shown in Table 2. This illustrates how the more stable conformers would be present in higher proportions.

Table 2: Hypothetical Conformational Populations of trans-(2-Oxo-3-phenylcyclohexyl)acetic acid at 300 K from Molecular Dynamics Simulation This table presents hypothetical data for illustrative purposes.

ConformerSubstituent PositionsPopulation (%)
Chair 1Phenyl (eq), Acetic Acid (eq)98.5
Chair 2Phenyl (ax), Acetic Acid (ax)1.5

Chemical Reactivity and Transformation Pathways of 2 Oxo 3 Phenylcyclohexyl Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and salt formation.

The carboxylic acid functional group of (2-Oxo-3-phenylcyclohexyl)acetic acid can be readily converted into esters and amides, which are important derivatives in various synthetic applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is a classic example of a nucleophilic acyl substitution. For instance, the reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. More complex esters can be synthesized using different alcohols.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the use of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. researchgate.net These reagents facilitate the formation of the amide by converting the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.net The reaction can be performed with primary or secondary amines to produce the corresponding amides. The use of water as a solvent in some modern protocols offers a greener alternative for these transformations. researchgate.net

ReactionReagentsProduct
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)(2-Oxo-3-phenylcyclohexyl)acetate ester
AmidationAmine (R-NH₂ or R₂NH), Coupling Agent (e.g., DIC, DCC)N-substituted (2-Oxo-3-phenylcyclohexyl)acetamide

As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic or organic bases to form salts. Treatment with alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) or carbonates results in the formation of water-soluble alkali metal carboxylates. epo.org Similarly, reaction with alkaline earth metal bases, such as calcium hydroxide, would yield the corresponding calcium salt, analogous to calcium 2-oxo-3-phenylpropionate. nih.gov These salt formation reactions are typically quantitative and proceed rapidly.

Derivatization of the carboxylic acid group is a key strategy for analysis or for modifying the molecule's properties. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the carboxylic acid is often converted into a more volatile ester derivative. nih.gov This can be achieved through reactions with various derivatizing agents. nih.gov

BaseProduct (Salt)
Sodium Hydroxide (NaOH)Sodium (2-oxo-3-phenylcyclohexyl)acetate
Potassium Hydroxide (KOH)Potassium (2-oxo-3-phenylcyclohexyl)acetate
Calcium Hydroxide (Ca(OH)₂)Calcium bis((2-oxo-3-phenylcyclohexyl)acetate)

Reactions Involving the Cyclohexanone (B45756) Ketone Group

The ketone carbonyl group in the cyclohexanone ring is an electrophilic center, making it susceptible to a variety of nucleophilic addition and oxidation reactions.

The ketone functionality can undergo oxidation at the adjacent α-carbon atom. While various oxidizing agents can react with ketones, specific reactions can be targeted at the α-position. orientjchem.org For instance, α-acetoxylation, the introduction of an acetoxy group at the carbon adjacent to the carbonyl, can be achieved using reagents like lead tetraacetate. This reaction proceeds through an enol or enolate intermediate.

The oxidation of keto-acids can also lead to different products depending on the reagents and conditions. Strong oxidizing agents might lead to cleavage of the cyclohexane (B81311) ring. The development of selective chromium(VI) reagents has allowed for more controlled oxidations of organic substrates under mild conditions. orientjchem.org

The carbonyl carbon of the ketone is electrophilic and is a prime target for attack by nucleophiles. libretexts.orgopenstax.org This leads to nucleophilic addition reactions, where the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate. libretexts.orgopenstax.org

A wide array of nucleophiles can add to the ketone:

Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol after acidic workup.

Cyanide : The addition of a cyanide ion (from HCN or KCN) forms a cyanohydrin. This reaction is often base-catalyzed.

Amines : Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. These reactions are typically catalyzed by acid. youtube.com

Hydrides : Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) add a hydride ion, reducing the ketone to a secondary alcohol.

The reactivity of the ketone in this compound is influenced by steric hindrance from the adjacent bulky phenyl and acetic acid groups, which can affect the rate and feasibility of nucleophilic attack compared to less substituted ketones. openstax.org

NucleophileReagent ExampleProduct Type
OrganometallicCH₃MgBr (Grignard)Tertiary alcohol
CyanideKCN/H⁺Cyanohydrin
Primary AmineR-NH₂, Acid catalystImine
Secondary AmineR₂NH, Acid catalystEnamine
HydrideNaBH₄Secondary alcohol

Transformations of the Phenyl Substituent

The phenyl group attached to the cyclohexane ring can undergo electrophilic aromatic substitution reactions. The nature and position of the new substituent on the aromatic ring are directed by the existing alkyl substituent (the cyclohexanone ring system). The alkyl group is an ortho-, para-director and is activating. However, the deactivating effect of the ketone and carboxylic acid groups, although not directly attached to the ring, can have an electronic influence.

Typical electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation : Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

The reaction conditions for these substitutions would need to be carefully chosen to avoid unwanted side reactions involving the ketone and carboxylic acid functionalities.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of these reactions on the phenyl group of this compound is governed by the directing effects of the substituents on the ring. The cyclohexyl group, being an alkyl substituent, is generally considered an activating group and an ortho, para-director. masterorganicchemistry.com This means it tends to direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to the point of attachment to the phenyl ring.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. sigmaaldrich.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). Given the directing effect of the cyclohexyl group, nitration would be expected to yield a mixture of ortho- and para-nitro substituted products.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The catalyst polarizes the halogen molecule, increasing its electrophilicity. Similar to nitration, halogenation would likely result in a mixture of ortho- and para-halogenated isomers.

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of an acyl or alkyl group, respectively. Friedel-Crafts acylation typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like AlCl3. khanacademy.org Friedel-Crafts alkylation uses an alkyl halide and a Lewis acid. libretexts.org However, Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. libretexts.org The combined deactivating effect of the ketone and carboxylic acid in the target molecule might render the phenyl ring too unreactive for these transformations. Furthermore, the presence of the carboxylic acid can lead to complexation with the Lewis acid catalyst, further inhibiting the reaction.

The regioselectivity of these reactions is a key consideration. While the cyclohexyl group directs to the ortho and para positions, the steric hindrance imposed by the bulky cyclohexyl ring may favor substitution at the less sterically hindered para position.

Table 4.3.1: Predicted Products of Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄para-nitro-(2-Oxo-3-phenylcyclohexyl)acetic acid, ortho-nitro-(2-Oxo-3-phenylcyclohexyl)acetic acid
BrominationBr₂, FeBr₃para-bromo-(2-Oxo-3-phenylcyclohexyl)acetic acid, ortho-bromo-(2-Oxo-3-phenylcyclohexyl)acetic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction likely to be unsuccessful due to deactivation of the phenyl ring.

Directed Functionalization of the Phenyl Ring

To overcome the inherent regioselectivity of electrophilic aromatic substitution and achieve functionalization at a specific position, directed metalation strategies can be employed. The carboxylic acid moiety in this compound can act as a directing group to facilitate ortho-lithiation.

In a typical directed ortho-metalation protocol, the substrate is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The carboxylic acid is first deprotonated to form a lithium carboxylate. This carboxylate then coordinates to the lithium of the organolithium reagent, positioning the base in proximity to the ortho-protons of the phenyl ring. Subsequent deprotonation at one of the ortho positions generates a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position.

This approach offers a powerful method for achieving regioselective functionalization that is complementary to classical electrophilic aromatic substitution. The ability to introduce substituents at the ortho position is particularly valuable for the synthesis of complex molecules.

Cyclohexyl Ring Transformations

The cyclohexyl ring of this compound is a scaffold that can undergo various transformations, including the functionalization of its C-H bonds and reactions involving the cleavage or rearrangement of the ring structure.

C-H Functionalization Strategies

The direct functionalization of unactivated C-H bonds is a rapidly developing area of organic synthesis that offers a more atom-economical approach to modifying molecular structures. rsc.org In the context of this compound, the cyclohexyl ring possesses multiple C(sp³)-H bonds that could potentially be targeted for functionalization.

Transition metal-catalyzed C-H activation is a prominent strategy for achieving this. Catalysts based on palladium, rhodium, and other transition metals can facilitate the cleavage of a C-H bond and its subsequent conversion into a C-C or C-heteroatom bond. The regioselectivity of these reactions is a significant challenge, as there are numerous C-H bonds with similar reactivity on the cyclohexyl ring.

The presence of the carboxylic acid group can be exploited to direct C-H functionalization. Through the formation of a metallacyclic intermediate, the catalyst can be brought into proximity with specific C-H bonds, leading to regioselective activation. For instance, palladium-catalyzed reactions have been developed for the γ-C(sp³)–H arylation of carboxylic acid derivatives. nih.gov In the case of this compound, the carboxylic acid could potentially direct functionalization to the C6 position of the cyclohexyl ring.

The steric and electronic environment of each C-H bond also influences its reactivity. The presence of the bulky phenyl group at the C3 position and the oxo group at C2 will create a specific conformational preference for the cyclohexyl ring, which in turn will affect the accessibility of different C-H bonds to the catalyst. Generally, less sterically hindered C-H bonds are more readily functionalized. libretexts.orglibretexts.orgyoutube.com

Ring Cleavage and Rearrangement Reactions

The cyclohexanone moiety in this compound is susceptible to a variety of ring cleavage and rearrangement reactions, which can be used to generate new carbocyclic or heterocyclic structures.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. In the case of unsymmetrical ketones, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, more substituted carbons have a higher migratory aptitude. For this compound, there are two possible products of Baeyer-Villiger oxidation, resulting from the migration of either the C1 or the C3 carbon. The migratory aptitude of these carbons will depend on the specific reaction conditions and the electronic and steric effects of the substituents.

Beckmann Rearrangement: The oxime derived from this compound (formed by reaction with hydroxylamine) can undergo an acid-catalyzed Beckmann rearrangement to yield a lactam. wikipedia.orgmasterorganicchemistry.com This reaction involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. The formation of two possible stereoisomeric oximes (E and Z) can lead to two different lactam products, expanding the synthetic utility of this transformation.

Schmidt Reaction: The Schmidt reaction provides another route to lactams from ketones, using hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.orgbyjus.com The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas. Similar to the Beckmann rearrangement, the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon.

Oxidative Cleavage: Under strong oxidizing conditions, the cyclohexyl ring can undergo oxidative cleavage. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to the cleavage of C-C bonds, ultimately forming dicarboxylic acids. The presence of the β-keto acid functionality in the starting material can also facilitate ring cleavage under certain oxidative conditions. organic-chemistry.orgrsc.orgresearchgate.net

Table 4.4.2: Potential Ring Cleavage and Rearrangement Products
ReactionReagentsPotential Product Type(s)
Baeyer-Villiger Oxidationm-CPBALactone
Beckmann Rearrangement1. NH₂OH, 2. AcidLactam
Schmidt ReactionHN₃, H₂SO₄Lactam
Oxidative Cleavagee.g., KMnO₄, heatDicarboxylic acid

Derivatives and Analogues of 2 Oxo 3 Phenylcyclohexyl Acetic Acid: Structure Reactivity Relationships

Modifications at the Acetic Acid Side Chain

The acetic acid side chain presents a key site for chemical modification, primarily through reactions of the carboxylic acid group, such as esterification and amidation. These transformations can alter the molecule's steric and electronic properties, thereby influencing its reactivity.

Standard esterification, such as the Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com The equilibrium of this reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com The reactivity of (2-Oxo-3-phenylcyclohexyl)acetic acid in esterification is generally comparable to other carboxylic acids, though the steric bulk of the cyclohexyl ring may slightly hinder the approach of very large alcohols. Bismuth(III) compounds have also been explored as Lewis acid catalysts for esterification reactions, although they can sometimes promote side reactions like ether formation. rug.nl

Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. Direct reaction typically forms a stable ammonium (B1175870) salt, so the carboxylic acid is often first converted to a more reactive species like an acyl chloride or an acid anhydride (B1165640). libretexts.org For instance, treatment with oxalyl chloride can convert the carboxylic acid to its corresponding acyl chloride, which then readily reacts with a primary or secondary amine to form the amide. nih.gov The reactivity of the resulting amide is influenced by the nature of the substituent on the nitrogen atom.

Intramolecular reactions involving the acetic acid side chain are also plausible. For example, under certain conditions, the enolate of the ketone could potentially react with an activated form of the carboxylic acid, leading to the formation of a bicyclic lactone.

Table 1: Reactivity of Acetic Acid Side Chain Derivatives

DerivativeReagents for Synthesis from Carboxylic AcidGeneral Reactivity
Methyl EsterMethanol (B129727), H₂SO₄ (catalyst)Susceptible to hydrolysis under acidic or basic conditions to regenerate the carboxylic acid. Can undergo transesterification with other alcohols.
Ethyl EsterEthanol (B145695), H₂SO₄ (catalyst)Similar reactivity to the methyl ester, with slight differences in reaction rates due to steric and electronic factors. wpmucdn.com
Amide1. SOCl₂ or (COCl)₂ 2. Ammonia (NH₃)Generally less reactive than esters towards nucleophilic acyl substitution. Can be hydrolyzed to the carboxylic acid under more forcing acidic or basic conditions. libretexts.org
N-substituted Amide1. SOCl₂ or (COCl)₂ 2. Primary or Secondary Amine (RNH₂ or R₂NH)Reactivity is influenced by the electronic and steric properties of the N-substituents. nih.govnih.gov

Substitutions on the Phenyl Ring

The electronic nature of substituents on the phenyl ring can significantly impact the reactivity of the entire molecule through inductive and resonance effects. These effects can alter the acidity of the carboxylic acid and the electrophilicity of the ketone's carbonyl carbon.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the aromatic ring through resonance and/or induction. youtube.comgrafiati.com This increased electron density can be relayed to the cyclohexanone (B45756) ring, potentially influencing the enolization of the ketone. An electron-donating group on the phenyl ring can also slightly decrease the acidity of the carboxylic acid by a through-bond inductive effect. libretexts.org

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the phenyl ring. mdpi.comorgchemres.orgnih.gov This has several consequences for reactivity. The acidity of the carboxylic acid is increased due to the inductive withdrawal of electron density, which stabilizes the carboxylate anion. libretexts.org The carbonyl carbon of the ketone becomes more electrophilic, making it more susceptible to nucleophilic attack. orgchemres.org The presence of strong electron-withdrawing groups can significantly alter the electronic properties and reactivity of the molecule. mdpi.com

Table 2: Predicted Effects of Phenyl Ring Substituents on Reactivity

Substituent (Position)Electronic EffectPredicted Effect on Ketone ReactivityPredicted Effect on Carboxylic Acid pKa
para-Methoxy (-OCH₃)Electron-donating (Resonance)Decreased electrophilicity of carbonyl carbonIncreased pKa (less acidic)
para-Methyl (-CH₃)Electron-donating (Inductive)Slightly decreased electrophilicity of carbonyl carbonSlightly increased pKa (less acidic)
para-Chloro (-Cl)Electron-withdrawing (Inductive), Electron-donating (Resonance)Slightly increased electrophilicity of carbonyl carbonSlightly decreased pKa (more acidic)
para-Nitro (-NO₂)Strongly electron-withdrawing (Resonance and Inductive)Increased electrophilicity of carbonyl carbonDecreased pKa (more acidic)

Alterations to the Cyclohexanone Ring System

Altering the size of the carbocyclic ring from a six-membered (cyclohexanone) to a five-membered (cyclopentanone) or a twelve-membered (cyclododecanone) ring introduces changes in ring strain and conformational flexibility, which in turn affect reactivity.

Cyclopentanone (B42830) analogues, such as (2-oxo-3-phenylcyclopentyl)acetic acid, are expected to exhibit different reactivity compared to their cyclohexanone counterparts. The internal angles of a planar cyclopentane (B165970) are 108°, closer to the ideal sp³ bond angle of 109.5° than those of a planar cyclohexane (B81311) (120°). However, the eclipsing strain is higher in cyclopentanes. The carbonyl group in a cyclopentanone ring is generally more reactive towards nucleophiles than in a cyclohexanone ring due to a greater release of torsional strain upon rehybridization from sp² to sp³.

In contrast, large rings like cyclododecane (B45066) are highly flexible and have minimal angle strain. The reactivity of a cyclododecanone (B146445) analogue would be influenced by its preferred conformation, which aims to minimize transannular interactions (steric hindrance across the ring). The accessibility of the carbonyl group to incoming nucleophiles would be a key determinant of its reactivity.

Replacing a carbon atom in the cyclohexanone ring with a heteroatom, such as nitrogen to form a piperidine (B6355638) analogue or sulfur to create a thiazolidine-fused system, introduces significant changes in the molecule's chemical properties.

Piperidine-based analogues, specifically piperidin-2-ones, can be synthesized through various strategies, including one-step multicomponent reactions. nih.govnih.gov The presence of the nitrogen atom introduces basicity to the molecule and the possibility of N-substitution. mdpi.com The amide bond within the piperidinone ring is generally less reactive towards nucleophiles than the ketone in the original cyclohexanone.

Thiazolidinone-fused cyclohexanones can be prepared through condensation reactions involving mercaptoacetic acid or its derivatives. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Thiazolidinones are a versatile class of heterocyclic compounds with a wide range of chemical reactivity. researchgate.net The sulfur and nitrogen atoms can influence the electronic properties of the ring, and the thiazolidinone moiety itself can undergo various reactions, such as aldol-type condensations at the active methylene (B1212753) group. researchgate.net The synthesis of such fused rings can often be achieved through one-pot multicomponent reactions. researchgate.net

Table 3: Reactivity of Ring-Altered Analogues

Analogue TypeKey Structural FeatureExpected Impact on Reactivity
Cyclopentanone AnalogueFive-membered ringIncreased reactivity of the ketone towards nucleophiles due to higher ring strain.
Cyclododecanone AnalogueTwelve-membered ringReactivity influenced by conformational flexibility and transannular strain.
Piperidinone AnalogueNitrogen heteroatom in the ringIntroduction of basicity and amide functionality, which is less reactive than a ketone. nih.govmdpi.com
Thiazolidinone-fused AnalogueFused thiazolidinone ringOffers multiple sites for further reactions and modulates the electronic properties of the core structure. nih.govnih.govmdpi.com

Stereoisomeric Derivatives and their Distinct Chemical Reactivity

This compound has two chiral centers, at the C2 and C3 positions of the cyclohexanone ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative orientation of the phenyl group and the acetic acid side chain (cis or trans) defines the diastereomers, which can exhibit distinct chemical reactivity due to differences in steric hindrance and conformational preferences.

The stereochemistry of the starting material can dictate the stereochemical outcome of a reaction, a principle known as stereospecificity. researchgate.net In reactions involving substituted cyclohexanones, the incoming reagent often attacks from the less sterically hindered face. The axial or equatorial position of the substituents can significantly influence the accessibility of the reaction center. For example, in nucleophilic additions to the carbonyl group, the approach of the nucleophile will be influenced by the spatial arrangement of the bulky phenyl and acetic acid groups.

Diastereoselective reactions are those in which one diastereomer is formed in preference to another. youtube.com The synthesis of specific stereoisomers of this compound would likely require stereoselective methods. nih.govorganic-chemistry.org The differing stabilities of the transition states leading to the different diastereomeric products are the basis for this selectivity. For instance, a reaction might proceed through a transition state that minimizes steric interactions, favoring the formation of one diastereomer over another. The photochemical reactivity of related spiro-cyclohexane derivatives has been shown to be highly dependent on the cis/trans stereochemistry of the diaryl substituents. researchgate.net

Structural Characterization and Spectroscopic Analysis of 2 Oxo 3 Phenylcyclohexyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (2-Oxo-3-phenylcyclohexyl)acetic acid, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide detailed insights into its structure, including the relative stereochemistry of the substituents on the cyclohexanone (B45756) ring.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl group, the cyclohexanone ring, and the acetic acid side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons of the phenyl group typically appear in the downfield region, between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The integration of these signals would correspond to five protons. The protons on the cyclohexanone ring and the acetic acid moiety will appear in the aliphatic region of the spectrum. The proton on the carbon bearing the phenyl group (C3-H) is expected to be a multiplet around δ 3.0-3.5 ppm. The protons of the CH₂ group in the acetic acid side chain are diastereotopic and would likely appear as a multiplet or two distinct signals. The carboxylic acid proton is typically a broad singlet and can appear over a wide range of chemical shifts, often greater than 10 ppm, and its visibility can be dependent on the solvent and concentration. rsc.org

The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the cyclohexanone ring and the relative stereochemistry (cis or trans) of the substituents. For instance, a larger coupling constant between the C3-H and the adjacent protons on C4 would suggest a trans-diaxial relationship.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Phenyl-H7.0 - 7.5Multiplet-
C3-H3.0 - 3.5Multiplet-
Cyclohexanone-H1.5 - 2.8Multiplets-
CH₂ (acetic acid)2.2 - 2.8Multiplet-
COOH>10Broad Singlet-

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 208-217 ppm, while the carbonyl carbon of the carboxylic acid will appear further downfield, typically around δ 170-180 ppm. rsc.org The carbon atoms of the phenyl group will resonate in the aromatic region (δ 125-145 ppm). The signals for the aliphatic carbons of the cyclohexanone ring and the acetic acid side chain will appear in the upfield region of the spectrum (δ 20-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)208 - 217
C=O (Carboxylic Acid)170 - 180
Phenyl (quaternary)140 - 145
Phenyl (CH)125 - 130
C3 (CH-Ph)45 - 55
C2 (CH-CH₂COOH)40 - 50
Cyclohexanone (CH₂)20 - 40
CH₂ (acetic acid)30 - 40

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary. rsc.orghmdb.canih.gov

Advanced NMR Techniques and Chemical Shift Prediction

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound. nih.govchemicalbook.com

COSY: This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It would be used to trace the connectivity of the protons within the cyclohexanone ring and to connect the C3-H to the protons on the adjacent carbons. nih.gov

HSQC: This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals. nih.gov

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting the different fragments of the molecule, such as linking the acetic acid side chain to the cyclohexanone ring and the phenyl group to its point of attachment. nih.govchemicalbook.com

Computational methods for predicting NMR chemical shifts have also become a valuable tool in structural analysis. By comparing the experimentally obtained spectra with the predicted spectra for different possible isomers (e.g., cis vs. trans), the correct structure can be determined with a higher degree of confidence.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibrations will give rise to strong absorption bands. The ketone carbonyl stretch is typically observed around 1715 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly higher frequency, around 1760 cm⁻¹ for the monomeric form, but is more commonly observed around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer. tsijournals.com The C-O stretching of the carboxylic acid will appear in the 1210-1320 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Ketone)~1715Strong
C=O Stretch (Carboxylic Acid)~1700-1760Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
Aromatic C=C Bending1450 - 1600Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₆O₃), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (232.28 g/mol ). High-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

The fragmentation pattern in the mass spectrum can provide valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). For ketones, alpha-cleavage on either side of the carbonyl group is a common fragmentation. In this molecule, cleavage of the bond between the cyclohexanone ring and the acetic acid side chain is also likely. The phenyl group can also be lost, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would unambiguously determine the stereochemistry of the substituents on the cyclohexanone ring (i.e., whether they are cis or trans to each other).

While no crystal structure for this compound itself is publicly available, studies on closely related derivatives have been reported. For example, the crystal structure of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate (B1210297) reveals details about the conformation of the phenyl-substituted ring system. researchgate.net In the absence of experimental data for the title compound, computational modeling can be used to predict the most stable conformation and potential crystal packing arrangements.

Table 4: Illustrative Crystallographic Data for a Related Phenyl-Substituted Heterocyclic Compound

Parameter Value (for a related derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6789 (4)
b (Å)10.4374 (5)
c (Å)8.3596 (4)
β (°)92.873 (3)
Volume (ų)756.30 (6)
Z4

Note: This data is for a related compound, (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, and is provided for illustrative purposes only. tsijournals.com

Integrated Spectroscopic Approaches for Structure Elucidation

The structural confirmation of this compound, with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.27 g/mol , relies on the synergistic interpretation of data from various spectroscopic methods. researchgate.net Each technique provides unique pieces of the structural puzzle, and together they offer a complete and unambiguous picture of the molecule's connectivity and stereochemistry.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the ketone, the carboxylic acid, and the phenyl group.

A prominent and sharp absorption peak is anticipated in the region of 1715-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated cyclic ketone. bartleby.com The presence of a broad absorption band in the range of 2500-3300 cm⁻¹ , overlapping with C-H stretching frequencies, would be indicative of the O-H stretch of the carboxylic acid dimer. Furthermore, a strong C=O stretching vibration for the carboxylic acid would be expected around 1700-1720 cm⁻¹ . The aromatic phenyl ring would give rise to C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Frequencies for this compound
Functional GroupExpected Absorption Range (cm⁻¹)Description
Carboxylic Acid O-H2500-3300Broad, characteristic of hydrogen bonding
Aromatic C-H3000-3100Medium to weak
Aliphatic C-H2850-2960Medium to strong
Ketone C=O1715-1725Strong, sharp bartleby.com
Carboxylic Acid C=O1700-1720Strong
Aromatic C=C1450-1600Medium to weak, multiple bands

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be complex due to the number of non-equivalent protons. The protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm . The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift, generally above δ 10 ppm . The protons on the cyclohexyl ring would resonate in the aliphatic region, between δ 1.5 and 3.5 ppm . The proton at the C3 position, being adjacent to the phenyl group, would likely be a multiplet. The protons of the methylene (B1212753) group in the acetic acid side chain would appear as a doublet or an AB quartet, depending on the stereochemistry, in the range of δ 2.0-3.0 ppm .

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. For this compound, 14 distinct signals would be expected in a decoupled spectrum, unless there is accidental equivalence. The carbonyl carbon of the ketone is the most deshielded and would appear significantly downfield, typically in the range of δ 200-215 ppm . youtube.com The carbonyl carbon of the carboxylic acid would be found around δ 170-180 ppm . The carbons of the phenyl group would resonate in the aromatic region, between δ 125 and 145 ppm . The remaining aliphatic carbons of the cyclohexyl ring and the acetic acid side chain would appear in the upfield region of the spectrum, generally between δ 20 and 60 ppm .

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 10 (broad s)170-180
Phenyl (C₆H₅)7.0-7.5 (m)125-145
Ketone (C=O)-200-215 youtube.com
Cyclohexyl Ring Protons1.5-3.5 (m)20-60
Acetic Acid Methylene (-CH₂COOH)2.0-3.0 (d or ABq)~40

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight, 232.

The fragmentation of the molecule would likely proceed through several characteristic pathways. A common fragmentation for cyclohexanone derivatives is the loss of small neutral molecules like CO and C₂H₄. bartleby.com The loss of the carboxylic acid group (COOH, 45 Da) or the entire acetic acid side chain (CH₂COOH, 59 Da) would also be expected. The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValuePossible FragmentDescription
232[C₁₄H₁₆O₃]⁺Molecular Ion [M]⁺
187[M - COOH]⁺Loss of the carboxylic acid group
173[M - CH₂COOH]⁺Loss of the acetic acid side chain
104[C₈H₈]⁺Phenyl-containing fragment
91[C₇H₇]⁺Tropylium ion

By integrating the data from these three spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved. The IR spectrum confirms the presence of the key functional groups, the NMR spectra reveal the connectivity and stereochemical relationships of the atoms, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns that corroborate the proposed structure.

Computational and Theoretical Chemistry of 2 Oxo 3 Phenylcyclohexyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. DFT is often used to calculate properties such as optimized molecular geometries, vibrational frequencies, and reaction energies.

While DFT has been extensively applied to a wide range of organic molecules, including those with similar functional groups like substituted cyclohexanones and phenylacetic acids, specific DFT studies on (2-Oxo-3-phenylcyclohexyl)acetic acid are not readily found in published scientific literature. Such a study would be beneficial to determine the most stable conformations of the molecule, considering the cis and trans isomers and the various possible arrangements of the cyclohexane (B81311) ring (chair, boat, twist-boat).

A hypothetical DFT study on this molecule would likely involve:

Geometry Optimization: To find the lowest energy three-dimensional structure.

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.

Calculation of Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Table 1: Hypothetical DFT Calculation Parameters for this compound

ParameterPotential Focus of Study
Functional B3LYP, M06-2X, or similar hybrid functionals
Basis Set 6-31G(d,p) or larger Pople-style basis sets; or Dunning's correlation-consistent sets
Solvation Model Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., in water or DMSO)
Properties Calculated Relative energies of stereoisomers, bond lengths, bond angles, dihedral angles, HOMO-LUMO gap, Mulliken or NBO charges, vibrational modes

The Hartree-Fock (HF) method is another ab initio quantum chemistry method that was a cornerstone of computational chemistry before DFT became more popular. HF theory provides a good first approximation for the electronic structure of many systems but neglects electron correlation, which can be important for accurate energy predictions.

There are no specific published studies that have applied Hartree-Fock methods to this compound. In modern computational chemistry, HF is often used as a starting point for more advanced methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory. For a molecule of this size, HF calculations would be computationally less expensive than correlated methods and could provide a basic understanding of its molecular orbitals.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations calculate the motion of atoms and molecules over time by iteratively solving Newton's equations of motion. This allows for the study of conformational changes, solvent effects, and interactions with other molecules.

Specific MD simulations for this compound have not been reported in the scientific literature. An MD simulation of this molecule could provide valuable insights into:

Conformational Dynamics: How the cyclohexane ring flips between different chair and boat conformations and how the acetic acid side chain rotates.

Solvation Structure: How water or other solvent molecules arrange themselves around the solute molecule.

Intermolecular Interactions: The formation of hydrogen bonds, particularly involving the carboxylic acid and ketone groups, in solution.

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

ParameterPotential Focus of Study
Force Field General Amber Force Field (GAFF), OPLS-AA, or CHARMM General Force Field (CGenFF)
Solvent Model TIP3P, SPC/E, or other explicit water models
Ensemble NVT (constant number of particles, volume, and temperature) or NPT (constant pressure)
Simulation Time Nanoseconds to microseconds, depending on the process being studied
Analysis Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), hydrogen bond analysis

Molecular Mechanics (MM) uses classical mechanics to model molecular systems. It is much faster than quantum chemical methods and is suitable for very large systems. MM calculations are based on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

There is no specific literature available on the application of molecular mechanics calculations to this compound. MM calculations would be a quick way to perform a conformational search to identify the low-energy conformers of the molecule before subjecting them to more accurate but computationally expensive DFT calculations.

Electronic Structure Analysis

Electronic structure analysis involves the study of the distribution of electrons in a molecule, which dictates its chemical properties. This can include the analysis of molecular orbitals, electron density, and electrostatic potential.

No dedicated electronic structure analysis of this compound has been published. Such an analysis, typically performed using the output of quantum chemical calculations, would reveal:

Reactive Sites: The molecular electrostatic potential (MEP) map would indicate regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the carbonyl oxygen and the carboxylic acid group would be expected to be electron-rich regions.

Orbital Interactions: Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity in chemical reactions.

Bonding: Natural Bond Orbital (NBO) analysis could be used to study delocalization effects and intramolecular hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. researchgate.netalmerja.com It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs, providing a chemically intuitive picture. For this compound, NBO analysis would elucidate key electronic features arising from the interplay of its functional groups: the cyclohexanone (B45756) ring, the phenyl substituent, and the acetic acid side chain.

A central aspect of the NBO analysis for this molecule would be the examination of hyperconjugative interactions. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the case of 2-substituted cyclohexanones, studies have shown significant delocalization effects that influence conformational stability. researchgate.net For this compound, key donor-acceptor interactions would be expected between:

The lone pairs of the carbonyl oxygen and the anti-bonding orbitals of adjacent C-C bonds.

The π-orbitals of the phenyl ring and the σ* orbitals of the cyclohexyl ring.

The lone pairs of the carboxylic acid oxygens and the σ* orbitals of the C-C and C-O bonds.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O) of C=Oσ(C-C) adjacent~ 2-5
π (C=C) of phenylσ(C-C) of cyclohexyl~ 1-3
LP (O) of -OHσ(C-C) of acid chain~ 2-4
σ (C-H) of cyclohexylσ(C-C) of cyclohexyl~ 1-2

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

The NBO analysis also provides insights into the hybridization of atomic orbitals. The carbon atoms of the phenyl ring would exhibit sp² hybridization, while the carbons of the cyclohexanone ring would be predominantly sp³, with the carbonyl carbon being sp². The hybridization of the atoms in the acetic acid moiety would be consistent with sp² for the carbonyl carbon and sp³ for the methylene (B1212753) carbon.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are crucial in predicting how a molecule will interact with other species. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the non-bonding orbitals of the oxygen atoms, particularly the carbonyl oxygen of the ketone. These regions are the most electron-rich and are therefore the primary sites for electrophilic attack. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group of the cyclohexanone and the carboxylic acid, which are the most electron-deficient parts of the molecule and thus susceptible to nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Computational studies on similar molecules with conjugated systems, such as phenyl-substituted pyrazoles, have shown that the HOMO-LUMO gap can be tailored by varying substituents. researchgate.net

A hypothetical representation of the FMO properties for this compound is provided in the table below.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Molecular OrbitalPredicted Energy (eV)Primary Localization
HOMO-6.5 to -7.5Phenyl ring, Carbonyl oxygen (ketone)
LUMO-1.0 to -2.0Carbonyl group (ketone), Carboxylic acid
HOMO-LUMO Gap4.5 to 6.5-

Note: These energy values are estimates based on typical DFT calculations for organic molecules and would need to be confirmed by specific calculations.

Prediction of Spectroscopic Properties (e.g., GIAO NMR Shifts, UV-Vis Spectra)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide predictions for its NMR and UV-Vis spectra.

GIAO NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. conicet.gov.arrsc.org By performing GIAO calculations, typically using Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR chemical shifts for the molecule. These theoretical shifts, when compared with experimental data, can aid in the structural elucidation and assignment of resonances. For complex molecules, computational prediction of NMR spectra is a powerful tool to resolve ambiguities in experimental assignments. mdpi.com

The predicted ¹³C NMR chemical shifts for this compound would show characteristic signals for the carbonyl carbons of the ketone and carboxylic acid in the downfield region (typically 170-210 ppm). The sp² carbons of the phenyl ring would appear in the 120-140 ppm range, while the sp³ carbons of the cyclohexyl ring and the acetic acid side chain would resonate at higher fields.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ketone)205 - 215
C=O (Carboxylic Acid)170 - 180
Phenyl C (substituted)135 - 145
Phenyl C (unsubstituted)125 - 130
Cyclohexyl CH (substituted)45 - 60
Cyclohexyl CH₂20 - 40
CH₂ (Acetic Acid)35 - 45

Note: These are estimated ranges and the exact values would depend on the specific computational method and basis set used.

UV-Vis Spectra: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the phenyl ring and the carbonyl group. The phenyl ring gives rise to characteristic π → π* transitions. The carbonyl group exhibits a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths. The conjugation between the phenyl ring and the cyclohexanone system can lead to a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. Theoretical predictions of UV-Vis spectra are typically performed using Time-Dependent DFT (TD-DFT). nih.govnih.gov

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

TransitionPredicted λmax (nm)Chromophore
n → π280 - 300C=O (Ketone)
π → π240 - 260Phenyl ring
π → π*< 220C=O (Ketone & Carboxylic Acid)

Note: These are approximate values and can be influenced by solvent effects.

Studies on Non-Covalent Interactions and Association Behavior (e.g., Hydrogen Bonding)

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecules. nih.govescholarship.org For this compound, the most significant non-covalent interaction is hydrogen bonding, primarily involving the carboxylic acid moiety.

The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). almerja.com This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the formation of dimeric structures in the solid state and in non-polar solvents. libretexts.org This dimerization would have a significant impact on the physical properties of the compound, such as its melting and boiling points.

In addition to the carboxylic acid dimerization, other hydrogen bonding interactions are possible, such as between the carboxylic acid and the carbonyl group of the cyclohexanone in another molecule. In protic solvents, the molecule can form hydrogen bonds with the solvent molecules.

Applications of 2 Oxo 3 Phenylcyclohexyl Acetic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Multi-Step Syntheses

As a β-keto acid, (2-Oxo-3-phenylcyclohexyl)acetic acid is predisposed to undergo decarboxylation upon heating, a fundamental reaction that can be exploited in multi-step synthetic sequences. This process would generate 2-phenylcyclohexanone, a valuable intermediate in its own right. The carboxylic acid group can also serve as a handle for further functionalization or as a directing group to influence the stereochemical outcome of subsequent reactions on the cyclohexanone (B45756) ring.

The general reactivity of β-keto esters, which are closely related to β-keto acids, highlights their importance as synthetic intermediates. researchgate.net They are crucial synthons in the synthesis of complex drug molecules due to their electrophilic and nucleophilic reactive sites. researchgate.net The synthesis of β-keto acids themselves often involves methods like the Claisen condensation, which is a powerful tool for carbon-carbon bond formation. fiveable.me This underscores the potential of this compound to be a valuable component in the strategic construction of more complex molecular frameworks.

Interactive Table: Potential Transformations of this compound

TransformationReagents & ConditionsProduct TypePotential Application
DecarboxylationHeat2-PhenylcyclohexanoneIntermediate for further synthesis
EsterificationAlcohol, Acid catalyst(2-Oxo-3-phenylcyclohexyl)acetate esterProtection of carboxylic acid, precursor for other reactions
Reduction of Ketonee.g., NaBH₄(2-Hydroxy-3-phenylcyclohexyl)acetic acidIntroduction of a hydroxyl group for further functionalization
Halogenation at α-carbone.g., Br₂, Acetic acid(2-Bromo-6-oxo-5-phenylcyclohexyl)acetic acidPrecursor for substitution or elimination reactions

Precursor for Complex Molecular Architectures

The structure of this compound contains the core of many biologically active molecules. The phenylcyclohexane (B48628) motif is found in a number of compounds with interesting pharmacological properties. The inherent functionality of this acid—a ketone and a carboxylic acid—allows for a variety of cyclization reactions to form fused heterocyclic systems.

Utility in the Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound makes it a candidate for the development of new synthetic methods. For example, its stereocenters could be exploited in the development of stereoselective reactions. As a chiral building block, it could be used to induce asymmetry in reactions or to synthesize enantiomerically pure target molecules.

The field of organic synthesis is constantly seeking new and efficient ways to construct complex molecules. organic-chemistry.org The development of novel reactions often relies on the use of substrates with specific functionalities that can participate in new types of transformations. For example, the use of β-keto acids in decarboxylative cross-coupling reactions has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not readily found, its structure is well-suited for such investigations. The development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid under continuous-flow conditions highlights the ongoing innovation in the synthesis of acetic acid derivatives.

Furthermore, the cyclization of aminophenyl-oxo-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles showcases how intramolecular reactions of related structures can lead to valuable heterocyclic compounds. nih.gov This suggests that intramolecular reactions of derivatives of this compound could be a fruitful area for methodological development.

Future Research Directions and Unexplored Avenues for 2 Oxo 3 Phenylcyclohexyl Acetic Acid

Development of Novel Stereoselective Synthetic Routes

The synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid, with its two stereocenters, presents a considerable challenge in controlling the relative and absolute stereochemistry. Future research will likely focus on the development of more efficient and highly stereoselective synthetic methods.

Key Research Objectives:

Asymmetric Catalysis: Designing novel chiral catalysts, including organocatalysts and transition-metal complexes, to control the enantioselectivity of the carbon-carbon bond-forming reactions that establish the cyclohexanone (B45756) core. Proline-catalyzed aldol (B89426) reactions have shown promise in similar systems and could be adapted. worldscientific.com

Substrate-Controlled Diastereoselection: Investigating the influence of chiral auxiliaries and directing groups to guide the stereochemical outcome of key synthetic steps.

Enzymatic Resolutions: Exploring the use of enzymes, such as lipases and esterases, for the kinetic resolution of racemic mixtures of this compound or its synthetic precursors.

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric OrganocatalysisMetal-free, environmentally benign, readily available catalysts.Catalyst loading, turnover numbers, and substrate scope.
Transition-Metal CatalysisHigh catalytic activity and selectivity, broad functional group tolerance.Catalyst cost, metal toxicity, and sensitivity to air and moisture.
Enzymatic ResolutionHigh enantioselectivity, mild reaction conditions.Limited substrate scope, potential for product inhibition.

Exploration of New Reactivity Modes and Catalytic Transformations

The inherent functionality of this compound, a β-keto acid, makes it a versatile building block for further chemical transformations. Future studies should aim to uncover and exploit new reactivity patterns.

Areas for Investigation:

Decarboxylative Functionalization: Investigating novel decarboxylative reactions to generate functionalized cyclohexanone derivatives. This could include decarboxylative alkylations, arylations, and halogenations.

Domino and Cascade Reactions: Designing one-pot reaction sequences that leverage the multiple reactive sites within the molecule to rapidly construct complex molecular architectures.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable previously inaccessible transformations, such as radical-based functionalizations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its analogs to continuous flow and automated systems represents a significant step towards more efficient and reproducible chemical manufacturing.

Future Research Goals:

Flow Synthesis of Key Intermediates: Developing robust and scalable flow chemistry protocols for the synthesis of the cyclohexanone core and its precursors.

Automated Reaction Optimization: Employing high-throughput experimentation and machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and quality control.

Advanced Materials Science Applications of Related Chemical Scaffolds

The rigid cyclohexyl scaffold and the presence of multiple functionalization points suggest that derivatives of this compound could serve as valuable monomers or building blocks for advanced materials.

Potential Applications:

Polymer Synthesis: Incorporating the cyclohexylacetic acid motif into polymer backbones to create materials with unique thermal, mechanical, and optical properties.

Liquid Crystals: Designing and synthesizing liquid crystalline materials based on elongated derivatives of the core structure.

Supramolecular Assemblies: Utilizing the functional groups to direct the self-assembly of complex, ordered structures through non-covalent interactions.

Expanding Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. Future research should focus on developing more accurate and predictive computational models.

Key Areas of Development:

Transition State Modeling: Employing quantum mechanical calculations to model the transition states of key stereodetermining steps in the synthesis, providing insights into the origins of stereoselectivity. worldscientific.com The Felkin-Anh model, for instance, has been a foundational concept in understanding nucleophilic additions to chiral carbonyl compounds. worldscientific.com

Reaction Pathway Prediction: Using computational methods to explore and predict the outcomes of new reactions and identify promising avenues for experimental investigation.

Machine Learning for Property Prediction: Developing machine learning models trained on experimental and computational data to predict the physical, chemical, and biological properties of novel derivatives.

Computational ApproachApplication to this compound
Quantum Mechanics (QM)Elucidating reaction mechanisms and predicting stereochemical outcomes. worldscientific.com
Molecular Dynamics (MD)Simulating the conformational behavior and interactions in solution.
Machine Learning (ML)Predicting properties and optimizing reaction conditions.

Q & A

Q. What synthetic routes are recommended for (2-Oxo-3-phenylcyclohexyl)acetic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization or coupling. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC) with HOBt as an activating agent can enhance efficiency . Optimization includes:
  • Stoichiometric ratios : Maintain a 1:1.2 molar ratio of carboxylate to amine groups to minimize unreacted starting materials.
  • Temperature : Reactions conducted at 40–50°C improve kinetics without promoting side reactions.
  • Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography with silica gel (hexane:ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclohexyl and phenyl ring proton environments, with ketone (C=O) signals typically near 200–210 ppm in 13^13C NMR .
  • IR Spectroscopy : Detect the carbonyl stretch (C=O) at ~1700–1750 cm1^{-1} and carboxylic acid O-H stretches (2500–3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. What in vitro assays are suitable for initial screening of anti-inflammatory activity?

  • Methodological Answer :
  • COX-2 Inhibition Assay : Measure IC50_{50} values using recombinant COX-2 enzymes and colorimetric detection of prostaglandin metabolites .
  • Cytokine Profiling : Use ELISA to quantify TNF-α or IL-6 levels in LPS-stimulated macrophages treated with the compound .
  • Control Experiments : Include indomethacin (positive control) and vehicle-treated cells (negative control) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} determinations across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic Stability Testing : Use liver microsome assays to assess if rapid metabolism reduces observed activity in certain models .
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., halogenation on the phenyl ring) to isolate key functional groups .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and terminate reactions at optimal conversion (~90–95%) .
  • Byproduct Identification : LC-MS or GC-MS can identify common side products (e.g., dimerized or oxidized species) for targeted purification .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of reactants, reducing aggregation-related side reactions .

Q. How does keto-enol tautomerism influence reactivity in different solvents?

  • Methodological Answer :
  • Solvent Polarity Effects : In polar solvents (e.g., water), the keto form dominates due to stabilization of the carbonyl group. In non-polar solvents (e.g., toluene), enol tautomers may form, altering nucleophilic reactivity .
  • pH-Dependent Studies : Use buffered solutions (pH 3–10) to track tautomer shifts via UV-Vis spectroscopy (λ~250–300 nm for enol absorption) .

Q. What computational methods predict enzyme interactions?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., COX-2). Validate with free energy calculations (MM-GBSA) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues (e.g., Arg120 in COX-2) .

Safety and Handling

Q. What are the best practices for handling and storage?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Store in amber glass vials under nitrogen at –20°C to prevent oxidation or hydrolysis .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

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